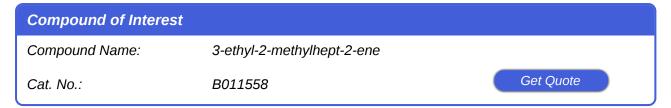


A Comparative Analysis of 3-ethyl-2-methylhept-2-ene and Structural Isomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and spectral properties of **3-ethyl-2-methylhept-2-ene** and its structural isomers, 3-ethyl-2-methyl-1-heptene and (E)-3-methylhept-2-ene. The information presented is collated from publicly available experimental data to assist researchers in distinguishing between these closely related olefinic compounds.

Physicochemical Properties

A summary of the key physicochemical properties for **3-ethyl-2-methylhept-2-ene** and its isomers is presented in Table 1. These properties are crucial for predicting the behavior of these compounds in various experimental settings.



Property	3-ethyl-2- methylhept-2-ene	3-ethyl-2-methyl-1- heptene	(E)-3-methylhept-2- ene
Molecular Formula	C10H20[1]	C10H20[2][3]	C ₈ H ₁₆ [4][5][6]
Molecular Weight	140.27 g/mol [1]	140.27 g/mol [2][3]	112.21 g/mol [7]
CAS Number	19780-61-1[1]	19780-60-0[3]	22768-20-3[4][5][6]
Boiling Point	170.1 °C at 760 mmHg[1]	161 °C at 760 mmHg[3]	Not available
Density	0.75 g/cm ³ [1]	0.742 g/cm ³ [3]	Not available
Refractive Index	1.428[1]	1.421[3]	Not available

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the unambiguous identification of organic compounds. The following sections summarize the key spectral features of **3-ethyl-2-methylhept-2-ene** and its isomers. While specific peak lists are not provided, references to publicly available spectra are included.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The number of unique carbon environments in each isomer is a key distinguishing feature.

- 3-ethyl-2-methylhept-2-ene: Spectral data is available on PubChem and SpectraBase[8][9].
- 3-ethyl-2-methyl-1-heptene: Spectral data is available on PubChem[2].
- (E)-3-methylhept-2-ene: Information on its NMR spectrum is less readily available in the searched resources.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The C=C stretching vibration is a characteristic feature of these alkenes.



- 3-ethyl-2-methylhept-2-ene: Vapor phase IR spectra are available on SpectraBase[8][9].
- 3-ethyl-2-methyl-1-heptene: A gas-phase IR spectrum is available in the NIST WebBook[10].
 The presence of a terminal double bond is expected to show distinct C-H stretching and bending vibrations compared to the internal double bond of its isomer.
- (E)-3-methylhept-2-ene: While not directly found, related compounds' IR data are available on the NIST WebBook, which can be used for comparative purposes[11][12].

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides information about the molecular weight and fragmentation pattern of a compound, which is useful for identification and structural elucidation.

- **3-ethyl-2-methylhept-2-ene**: GC-MS data, including the top three mass-to-charge ratio (m/z) peaks, are available on PubChem (NIST Number: 113545)[8][9].
- 3-ethyl-2-methyl-1-heptene: GC-MS data is available on PubChem (NIST Number: 114893) [2].
- (E)-3-methylhept-2-ene: Mass spectral data is available in the NIST WebBook[11][12].

Experimental Protocols

The following are generalized protocols for the key analytical techniques cited in this guide.

¹³C NMR Spectroscopy Protocol

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR tube. The spectrum is acquired on an NMR spectrometer. For quantitative analysis, a longer relaxation delay is used to ensure accurate integration of the signals. Proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy Protocol



For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr)[8]. The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on an ATR crystal.

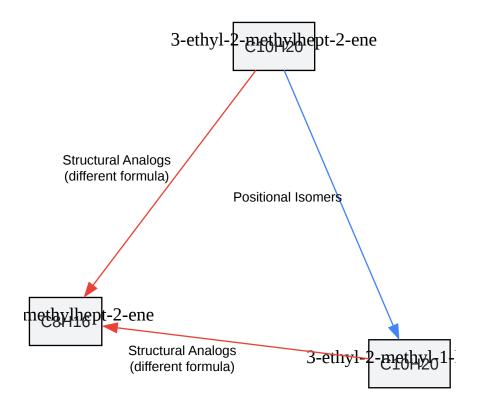
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each compound.

Visualizations

Structural Comparison of Isomers

The following diagram illustrates the structural differences between **3-ethyl-2-methylhept-2-ene** and its isomers.



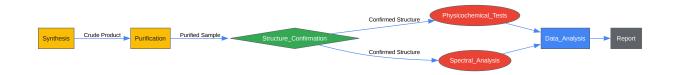


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Caption: Structural relationship between the compared alkenes.

General Experimental Workflow for Compound Analysis

The diagram below outlines a typical workflow for the analysis and characterization of a synthesized organic compound like **3-ethyl-2-methylhept-2-ene**.



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Caption: A generalized workflow for chemical analysis.

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